Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 4-methyl-2-oxobutanoate with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
1-Phenyl-4-oxaspiro[2.4]heptane: Contains a phenyl group, offering different chemical properties.
Uniqueness
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups.
Biological Activity
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer various biological activities. This article explores its synthesis, biological interactions, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₃ |
Molecular Weight | 170.21 g/mol |
IUPAC Name | This compound |
CAS Number | 73039-97-1 |
The compound features an ester functional group and a spirocyclic framework that may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing cyclohexanone derivatives and epoxides under acidic or basic conditions.
- Esterification : Reacting the resulting spiro compound with ethyl chloroformate to form the ester.
These methods ensure high yields and purity, critical for subsequent biological studies.
Pharmacological Potential
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
- Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in treating diseases related to enzyme dysfunction.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The unique spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors.
- Modulation of Signaling Pathways : Interaction with molecular targets may alter signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the interactions and effects of similar compounds, providing insights into the potential biological activity of this compound:
- A study on γ-butyrolactones revealed their anti-inflammatory and anticancer activities, suggesting that derivatives like this compound could exhibit similar properties through related mechanisms .
- Research on spirocyclic compounds has shown promising results in enzyme inhibition assays, indicating that modifications to the spiro structure can enhance biological activity .
- Investigations into the pharmacological profiles of structurally similar compounds have highlighted their potential as drug candidates in treating various diseases .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SWROFXZRJINZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC2C |
Origin of Product |
United States |
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